2H-吡咯-2-羧酸,3,4-二氢-2-甲基-,乙酯,1-氧化物

描述

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is one of two monocarboxylic acids of pyrrole . It arises in nature by dehydrogenation of the amino acid proline . It also arises by carboxylation of pyrrole .

Synthesis Analysis

Pyrrole synthesis involves various methods. One of the common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex in the absence of organic solvents .Chemical Reactions Analysis

Pyrrole undergoes several chemical reactions. For instance, it can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . It can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis

Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air . The molecular formula of 5-Amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid, a related compound, is C5H8N2O2 .科学研究应用

Air Pollution Monitoring

EMPO has been used in the Tropospheric Emissions: Monitoring of Pollution (TEMPO) project . This project aims to monitor major air pollutants over the North American continent from a geostationary satellite . The TEMPO instrument measures solar backscattered Earth radiance to determine Ozone Mole Fraction, Formaldehyde Mole Fraction, and Nitrogen Dioxide Mole Fraction . The high spatial and temporal resolution of the spectrometer allows for improved emission inventories, monitoring of population exposure to pollution, and the implementation of effective emission control strategies .

Health and Air Quality Applications

The TEMPO Early Adopters program, established in 2019, aims to enhance air quality and health applications of future operational TEMPO data . EMPO, being a part of TEMPO, plays a crucial role in these applications. The program focuses on applications that directly benefit society .

Oxidation of Polysaccharides

EMPO has been used in the oxidation of polysaccharides . The oxidation of polysaccharides with nitrogen dioxide leads to the depolymerization of biopolymers as a side reaction . The use of polysaccharides dissolved in phosphoric acid and oxidized by nitrites/nitrates has limited this depolymerization .

Atmospheric Chemistry

EMPO is used in the TEMPO mission, which is a single instrument hosted onboard a spacecraft . TEMPO is an imaging Offner grating spectrometer that measures solar backscattered Earth radiance . Due to the high spatial and temporal resolution of the spectrometer, TEMPO data will improve emission inventories, monitor population exposure to pollution, and make it possible for regulatory agencies to implement effective emission control strategies .

安全和危害

未来方向

作用机制

Target of Action

EMPO is a hydrophilic cyclic nitrone spin trap . Its primary targets are free radicals, specifically superoxide radicals . These radicals are unstable molecules that can cause damage to cells in the body. By trapping these radicals, EMPO helps to mitigate their harmful effects .

Mode of Action

EMPO interacts with its targets (free radicals) by forming a relatively stable adduct . This adduct is formed when EMPO traps a superoxide radical, resulting in a stable complex that has an Electron Paramagnetic Resonance (EPR) spectrum similar to the respective DMPO adduct . This interaction helps to neutralize the damaging effects of the free radicals .

Biochemical Pathways

It is known that empo plays a role in the oxidative stress pathway . By trapping free radicals, EMPO can potentially influence various biochemical reactions and pathways that are affected by these radicals .

Pharmacokinetics

It is known that empo is a hydrophilic compound , which suggests that it may have good bioavailability and could be distributed throughout the body effectively.

Result of Action

The primary result of EMPO’s action is the neutralization of free radicals, specifically superoxide radicals . This can help to protect cells from the damaging effects of these radicals, potentially preventing or mitigating conditions associated with oxidative stress .

Action Environment

The efficacy and stability of EMPO can be influenced by various environmental factors. For instance, the stability of the superoxide adduct formed by EMPO is dependent on the steric environment of the nitroxyl group . Additionally, the lipophilicity of EMPO and its derivatives can influence their ability to detect radicals formed during lipid peroxidation .

属性

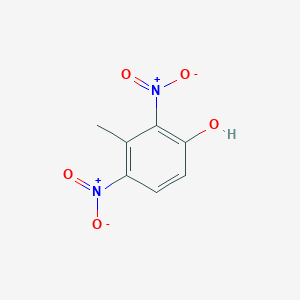

IUPAC Name |

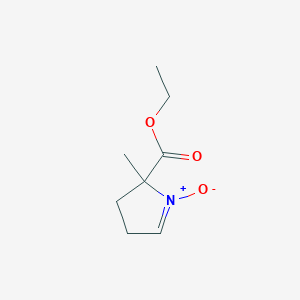

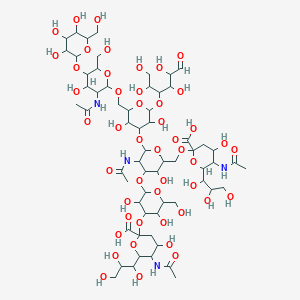

ethyl 2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-3-12-7(10)8(2)5-4-6-9(8)11/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPNDONTVPDUFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCC=[N+]1[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479073 | |

| Record name | 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, ethyl ester, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, ethyl ester, 1-oxide | |

CAS RN |

61856-99-3 | |

| Record name | 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, ethyl ester, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione](/img/structure/B162717.png)

![acetyloxymethyl 2-[4-[3-(acetyloxymethoxy)-2,7-dichloro-6-oxoxanthen-9-yl]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]anilino]acetate](/img/structure/B162718.png)

![2-(2-bromoethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B162719.png)

![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162722.png)